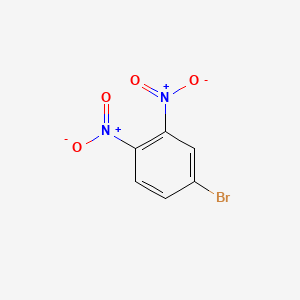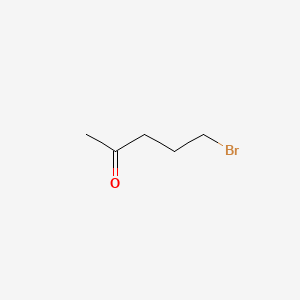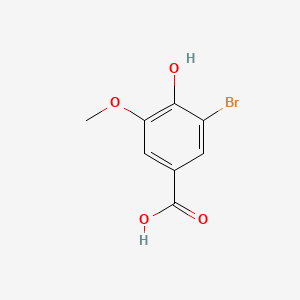
4-Bromo-1,2-dinitrobenzene
説明
Synthesis Analysis
The synthesis of 4-Bromo-1,2-dinitrobenzene can be achieved from bromobenzene by nitration in water, yielding a product with purity higher than 99.0% and a yield reaching 94.8%. This process highlights its efficient production for use in further chemical applications (Xuan et al., 2010).
Molecular Structure Analysis
Molecular structure analyses of related dinitrobenzenes have been performed using methods like single-crystal x-ray diffraction, UV-visible spectrophotometry, and NMR spectroscopy. These studies reveal intricate details about the rotation of nitro groups and other molecular conformations, which are crucial for understanding the chemical behavior of 4-Bromo-1,2-dinitrobenzene and its derivatives (Remedi et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-1,2-dinitrobenzene include nucleophilic substitution reactions, where the reactivity of the bromine atom plays a crucial role. The order of reactivity of halogens in such reactions has been studied, providing insights into the chemical properties and reactivities of halogenated dinitrobenzenes (Cortier et al., 2010).
Physical Properties Analysis
The physical properties of bromo- and bromomethyl-substituted benzenes, which share structural similarities with 4-Bromo-1,2-dinitrobenzene, have been studied. These analyses include X-ray structure determinations revealing interactions like C-H···Br, C-Br···Br, and C-Br···π, which are vital for understanding the crystalline packing and physical characteristics of these compounds (Jones et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Bromo-1,2-dinitrobenzene are influenced by its functional groups. Studies on related compounds emphasize the importance of electrophilic additions and substitutions, where the bromo and nitro groups play pivotal roles in determining the compound's reactivity and the formation of various derivatives (Campbell & Hogg, 1967).
科学的研究の応用
Synthesis and Chemical Reactions
4-Bromo-1,2-dinitrobenzene is primarily used as an intermediate in the synthesis of various chemical compounds. It has applications in the development of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The synthesis process from bromobenzene, involving nitration in water, results in a high yield and purity of the product. The structural characterization of the product is achieved through IR and NMR spectrometry (Xuan et al., 2010).
Electrophilic Aromatic Substitution
4-Bromo-1,2-dinitrobenzene undergoes various chemical reactions, such as nucleophilic aromatic substitution. For instance, sodium borohydride is used as a reagent for this substitution, demonstrating the compound's reactivity and the formation of unstable intermediates known as hydride Meisenheimer adducts. This process showcases the compound's role in nucleophilic aromatic substitution mechanisms (Gold, Miri, & Robinson, 1980).
Copper-Mediated Reactions
4-Bromo-1,2-dinitrobenzene is also involved in copper-mediated vicarious nucleophilic substitution reactions. These reactions are significant in synthesizing various chemical derivatives, emphasizing the compound's utility in complex chemical synthesis processes (Haglund & Nilsson, 1994).
Photoreduction and Photosubstitution
The compound's photoreactivity is another area of interest. Studies on the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a related compound, highlight its potential in photochemical processes and the formation of various photoreduction products (Wubbels, Snyder, & Coughlin, 1988).
Safety And Hazards
特性
IUPAC Name |
4-bromo-1,2-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZZFQZGVFMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209857 | |
| Record name | NSC 10252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dinitrobenzene | |
CAS RN |
610-38-8 | |
| Record name | 4-Bromo-1,2-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 10252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dinitrobromobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BN4PBM7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)


![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)








